molecular formula C21H20N5O3S- B10868306 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10868306
M. Wt: 422.5 g/mol
InChI Key: WXIVRVJMXWKSEN-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound featuring a benzothiazole moiety, a pyrazolopyridine core, and a pyrrolidinone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The pyrazolopyridine core is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The pyrazolopyridine core may contribute to the compound’s binding affinity and specificity, while the pyrrolidinone substituent can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its complex structure, combining multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C21H20N5O3S-

Molecular Weight

422.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C21H21N5O3S/c1-13-19-15(12-18(28)25(13)11-5-10-24-9-4-8-17(24)27)23-26(20(19)29)21-22-14-6-2-3-7-16(14)30-21/h2-3,6-7,12,28H,4-5,8-11H2,1H3/p-1

InChI Key

WXIVRVJMXWKSEN-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCCN5CCCC5=O)[O-]

Origin of Product

United States

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